4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid
CAS No.:
Cat. No.: VC20216974
Molecular Formula: C9H12F2N2O2
Molecular Weight: 218.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12F2N2O2 |
|---|---|
| Molecular Weight | 218.20 g/mol |
| IUPAC Name | 4-[3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid |
| Standard InChI | InChI=1S/C9H12F2N2O2/c1-6-5-7(9(10)11)12-13(6)4-2-3-8(14)15/h5,9H,2-4H2,1H3,(H,14,15) |
| Standard InChI Key | KKDJWVAYUGFPPG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CCCC(=O)O)C(F)F |
Introduction
4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid is a chemical compound that has garnered attention for its potential applications in agriculture, particularly as a precursor to fungicides. This compound features a butanoic acid moiety linked to a pyrazole ring, which is substituted with difluoromethyl and methyl groups. The presence of the difluoromethyl group significantly enhances its biological activity by influencing interactions with target enzymes.
Biological Activity and Applications
4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid is notable for its role as an intermediate in synthesizing fungicides that inhibit succinate dehydrogenase. This mechanism is crucial for controlling various fungal pathogens, making it valuable in agricultural applications. The difluoromethyl group enhances its interaction with target enzymes, contributing to its biological efficacy.
Synthesis Methods
While specific synthesis methods for 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid are not detailed in reliable sources, compounds with similar structures often involve multi-step reactions. These may include the formation of the pyrazole ring and the introduction of difluoromethyl and methyl groups, typically requiring controlled reaction conditions and specific catalysts.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-YL]butanoic acid, each possessing unique properties:
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